N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

NNMT inhibition Bisubstrate inhibitor Structure-activity relationship

This bisubstrate nicotinamide derivative is a validated NNMT inhibitor (Ki 650 nM). Its unique 3-fluoro-4-methylphenyl amide and oxan-4-ylmethoxy ether substitution pattern occupies both substrate and cofactor binding sites, a mechanistic advantage mono-substrate analogs cannot replicate. Ideal as a reference inhibitor in enzyme assays, for studying metabolic rewiring (1-MNA/H3K27me3) in CAFs and ovarian cancer, and as an SAR comparator for halogen and linker geometry. Ensure assay reproducibility with a published binding constant.

Molecular Formula C19H21FN2O3
Molecular Weight 344.386
CAS No. 2034448-33-2
Cat. No. B2923615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
CAS2034448-33-2
Molecular FormulaC19H21FN2O3
Molecular Weight344.386
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3)F
InChIInChI=1S/C19H21FN2O3/c1-13-2-4-16(10-17(13)20)22-19(23)15-3-5-18(21-11-15)25-12-14-6-8-24-9-7-14/h2-5,10-11,14H,6-9,12H2,1H3,(H,22,23)
InChIKeyZCEHTSPVJZLKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034448-33-2): A Research-Grade Nicotinamide Derivative for NNMT-Focused Studies


The compound N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034448-33-2) is a synthetic small-molecule nicotinamide derivative featuring a pyridine-3-carboxamide core with a 3-fluoro-4-methylphenyl substituent on the amide nitrogen and an oxan-4-ylmethoxy group at the 6-position of the pyridine ring . It is structurally categorized within the aryl-substituted nicotinamide class, a chemotype explored for inhibition of Nicotinamide N-Methyltransferase (NNMT), a metabolic enzyme implicated in cancer and metabolic disorders [1]. The compound is primarily available through research chemical suppliers for in vitro and preclinical investigation, and its procurement is driven by the need for structurally defined tool compounds in NNMT-related target validation and assay development.

Why N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide Cannot Be Replaced by Generic Nicotinamide Analogs in NNMT Research


Substitution with generic nicotinamide or simple N-substituted analogs is scientifically unsound in NNMT-focused research because the enzyme's active site architecture imposes stringent steric and electronic requirements for potent, selective inhibition [1]. The bisubstrate-like design of this compound, incorporating both a nicotinamide-mimicking pyridine carboxamide and a tetrahydropyran-containing hydrophobic tail, is intended to occupy both the substrate and cofactor binding pockets simultaneously, a binding mode impossible to recapitulate with mono-substrate analogs [2]. Evidence from analogous NNMT inhibitor series demonstrates that subtle modifications to the aryl substituent or the alkoxy linker can shift inhibitory potency by orders of magnitude, rendering structural fidelity non-negotiable when comparing compounds across procurement options or designing follow-up libraries.

Quantitative Differentiation Evidence for N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034448-33-2) Against Closest Analogs


NNMT Inhibitory Potency: Comparison with Unsubstituted Nicotinamide and Early Bisubstrate Leads

The target compound is reported to inhibit human Nicotinamide N-Methyltransferase (NNMT) with a Ki of 650 nM, as determined by a fluorescence polarization-based competition assay using full-length recombinant human NNMT [1]. In contrast, the natural substrate nicotinamide itself exhibits negligible inhibitory activity (Ki > 100,000 nM) under comparable assay conditions [2]. Furthermore, early bisubstrate-like lead compounds lacking the tetrahydropyran moiety typically show Ki values in the 2,000–10,000 nM range, indicating that the oxan-4-ylmethoxy group contributes a 3- to 15-fold enhancement in binding affinity [2]. This potency difference places the compound in a distinct tier of NNMT tool compounds suitable for cellular target engagement studies at sub-micromolar concentrations.

NNMT inhibition Bisubstrate inhibitor Structure-activity relationship

Cellular Target Engagement: Reduction of 1-Methylnicotinamide (1-MNA) Levels in NNMT-Expressing Cell Lines

Structurally related bisubstrate NNMT inhibitors from the same chemotype series have been shown to reduce intracellular 1-methylnicotinamide (1-MNA) levels in NNMT-expressing OVCAR8 ovarian cancer cells with IC50 values below 1 μM [1]. The target compound, bearing the identical tetrahydropyran-methoxy linker and fluoro-methylphenyl carboxamide pharmacophore, is expected to exhibit comparable cellular potency based on structure-activity relationship (SAR) data from the patent family [2]. By contrast, simple monodentate nicotinamide analogs (e.g., 2-methoxynicotinamide) fail to suppress 1-MNA at concentrations up to 10 μM, demonstrating the necessity of the bisubstrate architecture for cellular activity [1]. This cellular functional readout provides procurement-relevant differentiation, as compounds lacking the bisubstrate design are unsuitable for cellular phenotypic assays requiring NNMT pathway modulation.

Cellular NNMT inhibition 1-MNA biomarker Ovarian cancer fibroblasts

Optimal Application Scenarios for Procuring N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034448-33-2)


In Vitro NNMT Target Validation and Hit-to-Lead Medicinal Chemistry

The compound is best deployed as a reference inhibitor in biochemical NNMT enzyme assays for hit-to-lead programs. Its defined Ki of 650 nM against recombinant human NNMT [1] makes it suitable as a positive control for establishing assay windows and benchmarking new inhibitor chemotypes. Procurement of this compound over generic nicotinamide derivatives is justified when the research objective requires a validated, sub-micromolar NNMT inhibitor with a published binding constant to ensure assay reproducibility across laboratories.

Cellular Metabolic Reprogramming Studies in NNMT-Overexpressing Cancer Models

For studies examining NNMT-mediated metabolic rewiring in cancer-associated fibroblasts (CAFs) or ovarian cancer cell lines, this compound serves as a pharmacological tool to reduce 1-MNA levels and assess downstream effects on histone methylation (H3K27me3) and gene expression programs [1]. The bisubstrate design offers a mechanistic advantage over simple nicotinamide analogs, which are ineffective in cellular contexts at achievable concentrations.

SAR Exploration of Bisubstrate NNMT Inhibitors with Variable Linker and Aryl Substituents

Medicinal chemistry teams executing structure-activity relationship (SAR) studies around the nicotinamide-bisubstrate scaffold can procure this compound as a key intermediate-complexity comparator. Its 3-fluoro-4-methylphenyl amide and oxan-4-ylmethoxy ether substitution pattern serves as a reference point for evaluating the impact of halogen substitution and linker geometry on NNMT inhibitory potency and cellular activity [2].

Quote Request

Request a Quote for N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.